molecular formula C14H21NO B297117 N-(4-ethylphenyl)-3,3-dimethylbutanamide

N-(4-ethylphenyl)-3,3-dimethylbutanamide

Cat. No.: B297117
M. Wt: 219.32 g/mol
InChI Key: PIWMOIUWSCAZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-3,3-dimethylbutanamide is an organic compound characterized by a 3,3-dimethylbutanamide backbone linked to a 4-ethylphenyl group. Its molecular formula is C₁₄H₂₁NO (MW: 219.32 g/mol), and it belongs to the class of aromatic amides.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(4-ethylphenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C14H21NO/c1-5-11-6-8-12(9-7-11)15-13(16)10-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16)

InChI Key

PIWMOIUWSCAZTD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CC(C)(C)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Core Backbone Modifications

  • Thioamide vs. Amide: Replacing the amide oxygen with sulfur (e.g., 5T in ) enhances anion transport efficiency due to increased polarizability but reduces thermal stability (decomposition at 278°C vs. >282°C for non-thio analogs) .
  • Hydroxy and Hydroxypropyl Substitutions: Panthenol’s additional hydroxyl groups enable hydrogen bonding, enhancing its moisturizing capacity and bioavailability in cosmetic formulations .

Aromatic Substitution Effects

  • Electron-Withdrawing Groups : MMV1557817’s trifluorobiphenyl moiety enhances target affinity for malarial enzymes, demonstrating the impact of aromatic electron-deficient regions on bioactivity .

Limitations and Gaps in Data

  • This compound : Direct pharmacological or industrial data are scarce, requiring extrapolation from analogs.
  • Isomer Comparisons : The biological differences between 2-ethylphenyl and 4-ethylphenyl isomers remain unexplored in the evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.